

# Efficacy of Antimony-Based Drugs Against Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **antimony**-based drugs for the treatment of leishmaniasis with alternative therapeutic agents. The information is supported by experimental data to validate efficacy, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

# Introduction to Antimonial Therapy

For over seven decades, pentavalent antimonials, such as sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime), have been the primary treatment for all forms of leishmaniasis.[1][2][3] These drugs are administered parenterally and have historically shown high cure rates.[1][4] However, their clinical utility is increasingly hampered by severe side effects, the need for long treatment courses, and the emergence of drug-resistant parasite strains, particularly in regions like Bihar, India, where treatment failure rates have been reported to be as high as 65%.[3][5][6] This has necessitated the development and evaluation of alternative and combination therapies.

# **Comparative Efficacy of Antileishmanial Drugs**

The following tables summarize the in vitro and in vivo efficacy of **antimony**-based drugs compared to other prominent antileishmanial agents.

# In Vitro Efficacy Against Leishmania Amastigotes



The intracellular amastigote stage is the clinically relevant form of the parasite. The 50% inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth within host cells.

| Drug Class                        | Drug                                 | Leishmania<br>Species         | Host Cell                          | IC50                 | Citation(s) |
|-----------------------------------|--------------------------------------|-------------------------------|------------------------------------|----------------------|-------------|
| Pentavalent<br>Antimonials        | Sodium<br>Stibogluconat<br>e (SbV)   | L. donovani                   | Mouse<br>Peritoneal<br>Macrophages | 22.0 - 28.4<br>μg/mL | [7][8]      |
| L. infantum                       | THP-1 cells                          | ~22 μg/mL                     | [9]                                |                      |             |
| Meglumine<br>Antimoniate<br>(SbV) | L. infantum                          | Axenic<br>Amastigotes         | >1280 μg/mL                        | [9]                  |             |
| Trivalent<br>Antimonial           | Potassium Antimonyl Tartrate (SbIII) | L.<br>amazonensis             | RAW 264.7<br>Macrophages           | 2.5 μΜ               | [10]        |
| Polyene<br>Antibiotic             | Amphotericin<br>B                    | L. donovani                   | Mouse<br>Peritoneal<br>Macrophages | 0.1 - 0.4 μΜ         | [7][8]      |
| Alkylphospho choline              | Miltefosine                          | L. donovani                   | Mouse<br>Peritoneal<br>Macrophages | 0.9 - 4.3 μM         | [7][8]      |
| Aminoglycosi<br>de                | Paromomycin                          | L. infantum<br>(Sb-resistant) | Intracellular<br>Amastigotes       | >64 μg/mL            | [11]        |

Note: The efficacy of pentavalent antimonials is significantly higher against intracellular amastigotes compared to axenic amastigotes, supporting the hypothesis that the host cell is involved in the drug's activation.[9]

# **In Vivo Efficacy in Animal Models**



The efficacy of antileishmanial drugs in vivo is typically assessed by the reduction in parasite burden in key organs like the liver and spleen in infected animal models, such as BALB/c mice or hamsters.

| Drug                                  | Animal<br>Model             | Leishman<br>ia<br>Species | Treatmen<br>t<br>Regimen                     | Organ             | Parasite<br>Burden<br>Reductio<br>n (%) | Citation(s<br>) |
|---------------------------------------|-----------------------------|---------------------------|----------------------------------------------|-------------------|-----------------------------------------|-----------------|
| Sodium<br>Stibogluco<br>nate          | BALB/c<br>Mice              | L.<br>donovani            | 40-50 mg<br>SbV/kg                           | Liver             | ~99%                                    | [12]            |
| Spleen                                | Little to no effect         | [12]                      |                                              |                   |                                         |                 |
| Bone<br>Marrow                        | Little to no effect         | [12]                      |                                              |                   |                                         |                 |
| Liposomal<br>Amphoteric<br>in B       | BALB/c<br>Mice              | L.<br>donovani            | 8 mg/kg                                      | Liver             | >98%                                    | [13]            |
| Spleen                                | >98%                        | [14]                      |                                              |                   |                                         |                 |
| Paromomy cin                          | BALB/c<br>Mice              | L.<br>donovani            | 20 mg/kg                                     | Liver             | 35-53%                                  | [13]            |
| Spleen                                | No<br>significant<br>effect | [13]                      |                                              |                   |                                         |                 |
| Oral Amphiphilic Sb(V) Complex (SbL8) | BALB/c<br>Mice              | L. infantum               | 200 mg<br>Sb/kg/day<br>for 20 days<br>(oral) | Liver &<br>Spleen | >99.96%                                 | [15]            |





# Mechanisms of Action and Resistance of Antimony-Based Drugs

The precise mechanism of action of pentavalent antimonials is still under investigation, but it is widely believed that they act as prodrugs, requiring reduction to the more toxic trivalent form, Sb(III), to exert their leishmanicidal effect.[3][5]

# **Signaling Pathways**

// Resistance Mechanisms "AQP1" -> "Sb(III)\_in" [label=" Downregulation\n(Resistance)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; "Thiol\_Metabolism" -> "Sb\_Thiol\_Complex" [label=" Upregulation\n(Resistance)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; "MRPA" -> "Sb\_Thiol\_Complex" [label=" Upregulation/Efflux\n(Resistance)", style=dashed, color="#EA4335", fontcolor="#EA4335", dir=back]; }

Caption: Mechanism of action and resistance to **antimony** in Leishmania.

Resistance to antimonials in Leishmania is a multifactorial phenomenon.[6][16] Key mechanisms include:

- Decreased drug uptake: Downregulation of the aquaglyceroporin-1 (AQP1) transporter, which facilitates the uptake of Sb(III), leads to reduced intracellular drug concentration.[11]
   [17]
- Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance protein A, also known as PGPA), can actively pump Sb(III)-thiol conjugates out of the parasite or sequester them into intracellular vesicles.[18][19][20][21]
   [22]
- Altered thiol metabolism: Increased levels of intracellular thiols, such as glutathione (GSH)
  and trypanothione, can chelate Sb(III), effectively inactivating the drug.[11][23]

# **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for the accurate assessment of antileishmanial drug efficacy.



# In Vitro Intracellular Amastigote Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a drug against the intracellular amastigote stage of Leishmania.





Click to download full resolution via product page

Methodology:



- Host Cell Culture: Macrophage-like cell lines (e.g., THP-1) or primary macrophages are cultured in 96-well plates. [7][24]2. Infection: Cells are infected with stationary-phase Leishmania promastigotes. To enhance infectivity, promastigotes can be preconditioned at a lower pH (e.g., 5.4) for 24 hours before infection. [25][26]3. Drug Application: After allowing for parasite internalization and transformation into amastigotes, various concentrations of the test drug are added to the wells.
- Incubation: The plates are incubated for 72 hours to allow for drug action. [7]5.
   Quantification: The cells are then fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages is determined by light microscopy.
- IC50 Determination: The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of amastigotes compared to untreated controls. [7]

## In Vivo Efficacy Assessment in a Hamster Model

The golden hamster is a suitable model for visceral leishmaniasis as it mimics the progressive nature of the human disease.





Click to download full resolution via product page

Caption: Workflow for in vivo drug efficacy testing in a hamster model.



#### Methodology:

- Infection: Golden hamsters are infected with Leishmania donovani or Leishmania infantum promastigotes, typically via intracardiac or intravenous injection. [27]2. Treatment: Once the infection is established, the animals are treated with the test drug over a specified period.
- Parasite Load Quantification: At the end of the treatment period, the animals are euthanized, and the spleen and liver are collected. The parasite burden is quantified using one of the following methods:
  - Leishman-Donovan Units (LDU): This involves microscopic counting of amastigotes in Giemsa-stained tissue imprints. The LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams. [28] \* Limiting Dilution Assay: A serial dilution of the homogenized organ tissue is cultured in a suitable medium. The parasite load is determined from the highest dilution at which viable promastigotes can be grown after a period of incubation. [29]4. Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the parasite load in the treated group to that in the untreated control group.

### **Conclusion and Future Directions**

While pentavalent antimonials have been a cornerstone of leishmaniasis treatment, their efficacy is threatened by increasing resistance and significant toxicity. This guide highlights the performance of alternative drugs such as amphotericin B and miltefosine, which often demonstrate superior or comparable efficacy with improved safety profiles. Combination therapies are also emerging as a promising strategy to enhance efficacy, shorten treatment duration, and potentially curb the development of resistance. [30] Future research should focus on:

- The development of novel oral formulations of antimonials to improve patient compliance
  and reduce the burden on healthcare systems. [15]\* The identification of reliable biomarkers
  for antimony resistance to guide clinical treatment decisions.
- Further investigation into combination therapies to identify synergistic drug interactions and optimal dosing regimens.



 The continued exploration of new chemical entities with novel mechanisms of action to overcome existing resistance patterns.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new ABC half-transporter in Leishmania major is involved in resistance to antimony -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolite Biomarkers of Leishmania Antimony Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro additive interaction between ketoconazole and antimony against intramacrophage Leishmania (Leishmania) amazonensis amastigotes | PLOS One [journals.plos.org]
- 11. Decreased antimony uptake and overexpression of genes of thiol metabolism are associated with drug resistance in a canine isolate of Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic effect of sodium stibogluconate in BALB/c mice infected with Leishmania donovani is organ-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 13. The In Vivo Susceptibility of Leishmania donovani to Sodium Stibogluconate Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral leishmaniasis in the BALB/c mouse: a comparison of the efficacy of a nonionic surfactant formulation of sodium stibogluconate with those of three proprietary formulations of amphotericin B PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium stibogluconate (Pentostam) potentiates oxidant production in murine visceral leishmaniasis and in human blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimony Resistance in Leishmania, Focusing on Experimental Research PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Drug Resistance in Leishmania spp PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New ABC Half-Transporter in Leishmania major Is Involved in Resistance to Antimony -PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC transporters in Leishmania and their role in drug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of the ABC Transporter MRPA (PGPA) in Antimony Resistance in Leishmania infantum Axenic and Intracellular Amastigotes PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The role of ATP-binding cassette transporter genes expression in treatment failure cutaneous leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 23. Increased thiol levels in antimony-resistant Leishmania infantum isolated from treatment-refractory visceral leishmaniasis in Brazil PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. In vitro sensitivity testing of Leishmania clinical field isolates: preconditioning of promastigotes enhances infectivity for macrophage host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal Models for the Analysis of Immune Responses to Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 28. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: "Leishman Donovan Units" versus Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]



- 29. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- To cite this document: BenchChem. [Efficacy of Antimony-Based Drugs Against Leishmaniasis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241702#validating-the-efficacy-of-antimony-based-drugs-against-leishmaniasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com